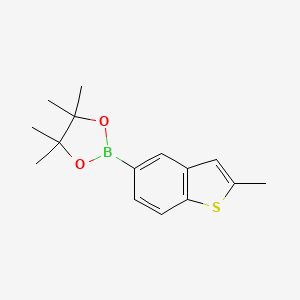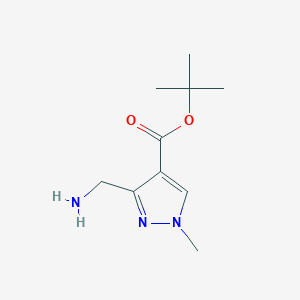
1-(4-methylquinolin-2-yl)-6-oxo-1,2,5,6-tetrahydropyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylquinolin-2-yl)-6-oxo-1,2,5,6-tetrahydropyridazine-3-carboxylic acid is a complex organic compound featuring a quinoline ring system substituted with a methyl group at the 4-position and a tetrahydropyridazine ring with a carboxylic acid functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylquinolin-2-yl)-6-oxo-1,2,5,6-tetrahydropyridazine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent (4-Methylquinolin-2-yl ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to improve efficiency and yield. These methods can provide better control over reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylquinolin-2-yl)-6-oxo-1,2,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Hydroquinoline derivatives
Substitution: Halogenated quinolines and N-alkylated quinolines
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicinal Chemistry: It can serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and infectious diseases.
Biology: The compound's derivatives can be used in biological studies to understand cellular processes and signaling pathways.
Materials Science: Its unique structure makes it suitable for the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-(4-methylquinolin-2-yl)-6-oxo-1,2,5,6-tetrahydropyridazine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to desired biological effects. The exact pathways and targets depend on the specific derivatives and their modifications.
Comparison with Similar Compounds
Quinoline: A basic structure without the tetrahydropyridazine ring.
Quinone: Oxidized form of quinoline.
Hydroquinoline: Reduced form of quinoline.
Uniqueness: 1-(4-Methylquinolin-2-yl)-6-oxo-1,2,5,6-tetrahydropyridazine-3-carboxylic acid is unique due to its combination of the quinoline and tetrahydropyridazine rings, which provides distinct chemical and biological properties compared to simpler quinoline derivatives.
Properties
IUPAC Name |
2-(4-methylquinolin-2-yl)-3-oxo-1,4-dihydropyridazine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9-8-13(16-11-5-3-2-4-10(9)11)18-14(19)7-6-12(17-18)15(20)21/h2-6,8,17H,7H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUAQVNXISTTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3C(=O)CC=C(N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol](/img/structure/B6601036.png)
![rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B6601043.png)

![5-bromo-6-chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B6601064.png)

![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B6601078.png)

![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B6601087.png)





